molecular formula C25H20ClFN2O2S B2670120 1-[(2-Chloro-6-fluorophenyl)methyl]-3'-(3,5-dimethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 893786-25-9

1-[(2-Chloro-6-fluorophenyl)methyl]-3'-(3,5-dimethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2670120
CAS No.: 893786-25-9
M. Wt: 466.96
InChI Key: LQIJPUFKGBYXCV-UHFFFAOYSA-N
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Description

1-[(2-Chloro-6-fluorophenyl)methyl]-3’-(3,5-dimethylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chloro-6-fluorophenyl)methyl]-3’-(3,5-dimethylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the indole core, followed by the introduction of the spirocyclic thiazolidine moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloro-6-fluorophenyl)methyl]-3’-(3,5-dimethylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules and as a subject of study for reaction mechanisms.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent or lead compound for drug development.

    Industry: As a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 1-[(2-Chloro-6-fluorophenyl)methyl]-3’-(3,5-dimethylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Chloro-6-fluorophenyl)methyl]-3’-(3,5-dimethylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione: shares structural similarities with other spirocyclic indole derivatives, which also exhibit interesting chemical and biological properties.

Uniqueness

  • The unique combination of the indole core and the spirocyclic thiazolidine moiety sets this compound apart from other similar compounds. This unique structure may confer specific properties, such as enhanced stability, selectivity, or activity, making it a valuable compound for further study and application.

Properties

IUPAC Name

1'-[(2-chloro-6-fluorophenyl)methyl]-3-(3,5-dimethylphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClFN2O2S/c1-15-10-16(2)12-17(11-15)29-23(30)14-32-25(29)19-6-3-4-9-22(19)28(24(25)31)13-18-20(26)7-5-8-21(18)27/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIJPUFKGBYXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=C(C=CC=C5Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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